3,3,4,4-Tetrafluoropyrrolidin-1-ium;chloride
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Overview
Description
3,3,4,4-Tetrafluoropyrrolidin-1-ium;chloride is a fluorinated organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-tetrafluoropyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with fluorinating agents such as trifluoromethanesulfonic anhydride in the presence of a base like pyridine. The reaction is carried out in a solvent such as dichloromethane at low temperatures to control the reactivity of the fluorinating agent .
Industrial Production Methods
Industrial production of 3,3,4,4-tetrafluoropyrrolidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluoropyrrolidin-1-ium;chloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of fluorine atoms may influence the reactivity.
Cyclization Reactions: The pyrrolidine ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Fluorinating Agents: Trifluoromethanesulfonic anhydride, potassium fluoride.
Solvents: Dichloromethane, acetonitrile.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Scientific Research Applications
3,3,4,4-Tetrafluoropyrrolidin-1-ium;chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic effects in various diseases, including metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,3,4,4-tetrafluoropyrrolidin-1-ium;chloride involves its interaction with specific molecular targets. For example, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . The fluorine atoms enhance the binding affinity and selectivity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetrafluoropyrrolidine: A closely related compound without the chloride ion.
Fluoropyrrolidines: Other fluorinated pyrrolidine derivatives with different substitution patterns.
Uniqueness
3,3,4,4-Tetrafluoropyrrolidin-1-ium;chloride is unique due to the presence of four fluorine atoms, which significantly alter its chemical and biological properties compared to non-fluorinated pyrrolidines. The chloride ion also contributes to its solubility and reactivity in various chemical environments.
Properties
IUPAC Name |
3,3,4,4-tetrafluoropyrrolidin-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F4N.ClH/c5-3(6)1-9-2-4(3,7)8;/h9H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTMFLKIYHWQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C[NH2+]1)(F)F)(F)F.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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